ethyl 4-chloro-7-fluoro-1H-indole-2-carboxylate
CAS No.: 396075-01-7
Cat. No.: VC3105433
Molecular Formula: C11H9ClFNO2
Molecular Weight: 241.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 396075-01-7 |
---|---|
Molecular Formula | C11H9ClFNO2 |
Molecular Weight | 241.64 g/mol |
IUPAC Name | ethyl 4-chloro-7-fluoro-1H-indole-2-carboxylate |
Standard InChI | InChI=1S/C11H9ClFNO2/c1-2-16-11(15)9-5-6-7(12)3-4-8(13)10(6)14-9/h3-5,14H,2H2,1H3 |
Standard InChI Key | WYPBAFZQXKZXBX-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC2=C(C=CC(=C2N1)F)Cl |
Canonical SMILES | CCOC(=O)C1=CC2=C(C=CC(=C2N1)F)Cl |
Introduction
Chemical Identity and Properties
Structural Characteristics and Identification
Ethyl 4-chloro-7-fluoro-1H-indole-2-carboxylate features an indole core with specific substituents: a chlorine atom at the 4-position, a fluorine atom at the 7-position, and an ethyl carboxylate group at the 2-position. The compound can be identified by the following parameters:
Parameter | Value |
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CAS Number | 396075-01-7 |
Molecular Formula | C11H9ClFNO2 |
Molecular Weight | 241.64 g/mol |
IUPAC Name | ethyl 4-chloro-7-fluoro-1H-indole-2-carboxylate |
Standard InChI | InChI=1S/C11H9ClFNO2/c1-2-16-11(15)9-5-6-7(12)3-4-8(13)10(6)14-9/h3-5,14H,2H2,1H3 |
Standard InChIKey | WYPBAFZQXKZXBX-UHFFFAOYSA-N |
The compound is typically found as a solid at room temperature with chemical stability under normal conditions, though it may react with strong oxidizing agents.
Electronic and Structural Features
The indole core of ethyl 4-chloro-7-fluoro-1H-indole-2-carboxylate consists of a benzene ring fused to a pyrrole ring, creating a bicyclic aromatic heterocycle. The presence of halogens at specific positions significantly alters the electronic properties of the molecule:
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The chlorine at position 4 increases lipophilicity and affects electron distribution in the benzene portion.
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The fluorine at position 7 introduces unique electronic effects due to its high electronegativity.
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The ethyl carboxylate at position 2 provides an electron-withdrawing group that influences reactivity.
The N-H group of the indole core remains available for hydrogen bonding interactions, which can be crucial for biological activity and further chemical modifications.
Synthesis Methods
Common Synthetic Approaches
The synthesis of ethyl 4-chloro-7-fluoro-1H-indole-2-carboxylate typically involves multi-step organic reactions. Several approaches have been documented in the literature:
Direct Esterification
One approach involves the esterification of the corresponding carboxylic acid, 4-chloro-7-fluoro-1H-indole-2-carboxylic acid, with ethanol under acidic conditions or using coupling reagents .
Indole Ring Formation
Alternative methods involve constructing the indole ring with the desired substituents already in place. These include:
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Fischer Indole Synthesis: Reaction of an appropriately substituted phenylhydrazine with an α-keto ester, followed by acid-catalyzed cyclization.
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Bartoli Indole Synthesis: Using substituted nitroarenes with Grignard reagents to form the indole framework.
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Hemetsberger-Knittel Synthesis: As outlined in research on similar compounds, this approach involves Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes, followed by thermolysis and electrophilic cyclization .
Reaction Conditions and Optimization
The synthesis typically requires careful control of reaction conditions:
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Temperature Control: Critical for regioselectivity during cyclization reactions.
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Solvent Selection: Anhydrous conditions are often necessary to prevent side reactions.
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Catalyst Consideration: Lewis acids like aluminum chloride are frequently employed in acylation reactions of indoles, as demonstrated in similar syntheses .
Based on studies of similar indole-2-carboxylates, purification typically involves column chromatography with ethyl acetate/hexane gradients to obtain the pure compound .
Chemical Reactivity
Specific Reaction Examples
Studies on structurally related indole-2-carboxylates have demonstrated several important reactions that can likely be extended to ethyl 4-chloro-7-fluoro-1H-indole-2-carboxylate:
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Friedel-Crafts Acylation: Introduction of acyl groups at the C3 position, as demonstrated in the synthesis of ethyl 5-chloro-3-propionyl-1H-indole-2-carboxylate .
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Formylation Reactions: The C3 position can undergo formylation to yield compounds like ethyl 4-chloro-7-fluoro-3-formyl-1H-indole-2-carboxylate.
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Reduction Reactions: The ester group can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
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Amide Formation: The ester group can react with amines to form biologically relevant amide derivatives, as demonstrated in structure-activity relationship studies of indole-2-carboxamides .
Comparative Analysis with Related Compounds
Structural Analogs
Several compounds share structural similarities with ethyl 4-chloro-7-fluoro-1H-indole-2-carboxylate, with variations in substitution patterns:
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Difference |
---|---|---|---|---|
Ethyl 4-chloro-7-fluoro-1H-indole-2-carboxylate | C11H9ClFNO2 | 241.64 | 396075-01-7 | Reference compound |
Ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate | C12H12FNO3 | ~237 | Not provided in sources | Methoxy at position 4 instead of chlorine |
Ethyl 4-chloro-7-fluoro-3-formyl-1H-indole-2-carboxylate | C12H9ClFNO3 | 269.65 | 1360899-91-7 | Additional formyl group at position 3 |
Ethyl 4-fluoro-1H-indole-2-carboxylate | C11H10FNO2 | 207.20 | 348-32-3 | No chlorine at position 4 |
Ethyl 4-chloro-7-methyl-1H-indole-2-carboxylate | C12H12ClNO2 | 237.69 | 188248-23-9 | Methyl at position 7 instead of fluorine |
4-chloro-7-fluoro-1H-indole-2-carboxylic acid | C9H5ClFNO2 | 213.59 | 1388049-76-0 | Carboxylic acid instead of ethyl ester |
Effect of Structural Variations on Properties
The various substitution patterns significantly influence the compounds' properties:
Structure-Reactivity Relationships
Research on similar indole-2-carboxylates has revealed important structure-reactivity patterns:
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Position-Dependent Reactivity: The Friedel-Crafts acylation of indole-2-carboxylates typically occurs at position 3, but the regioselectivity can be influenced by existing substituents. For example, acylation of certain 7-substituted indole-2-carboxylates has been reported to generate 4-acyl products instead of the more common 3-acyl derivatives .
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Halogen Effects on Further Functionalization: The presence of halogens (chlorine and fluorine) affects the reactivity in metal-catalyzed cross-coupling reactions, potentially providing sites for selective functionalization.
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Substituent Effects on Hydrolysis: The rate and ease of ester hydrolysis can be influenced by the electronic effects of ring substituents .
Related compounds like ethyl 5-chloro-3-propionyl-1H-indole-2-carboxylate show characteristic patterns in their NMR spectra that provide useful reference points for halogenated indole-2-carboxylates .
Mass Spectrometry
Mass spectrometric analysis of ethyl 4-chloro-7-fluoro-1H-indole-2-carboxylate would typically show:
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Molecular ion peak at m/z 241.64, corresponding to the molecular weight
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Characteristic isotope pattern due to the presence of chlorine
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Fragment ions resulting from the loss of the ethyl group and other structural components
These patterns would be similar to those observed for structurally related compounds like ethyl 5-chloro-3-propionyl-1H-indole-2-carboxylate, which shows a molecular ion peak at m/z 278.9 .
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